
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BAY 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug, but its potential applications in other areas of scientific research have also been explored. BAY 43-9006 has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. This makes it a promising tool for studying the role of these kinases in various cellular processes.
科学研究应用
BAY 43-9006 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, BAY 43-9006 has been used in preclinical studies to investigate the role of RAF and VEGFR signaling pathways in cancer progression. More recently, BAY 43-9006 has also been studied for its potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease.
作用机制
BAY 43-9006 inhibits the activity of several kinases involved in cancer cell proliferation and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. Specifically, BAY 43-9006 inhibits the activity of RAF, VEGFR, and PDGFR kinases, which are involved in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways. By inhibiting these pathways, BAY 43-9006 can prevent cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects in various models of inflammation. In neurodegenerative diseases, BAY 43-9006 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, BAY 43-9006 has been shown to improve endothelial function and reduce inflammation.
实验室实验的优点和局限性
BAY 43-9006 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has a broad spectrum of activity, targeting multiple kinases involved in various cellular processes. However, there are also some limitations to using BAY 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type dependent. Additionally, its off-target effects on other kinases can complicate data interpretation.
未来方向
There are several future directions for research involving BAY 43-9006. One area of interest is its potential applications in combination therapies for cancer. BAY 43-9006 has been shown to enhance the activity of other chemotherapeutic agents, and its combination with other targeted therapies is being explored. Additionally, BAY 43-9006 has potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease. Further studies are needed to fully understand the mechanisms of action and potential applications of BAY 43-9006 in these areas.
合成方法
BAY 43-9006 can be synthesized using a multi-step process that involves the reaction of 3-bromophenylamine with 3,4-difluorobenzenesulfonyl chloride. The resulting product is then purified using various chromatography techniques to obtain the final compound. The synthesis method has been optimized over the years to improve the yield and purity of the product.
属性
IUPAC Name |
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBWCNNJPFWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

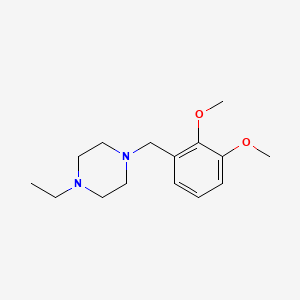
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
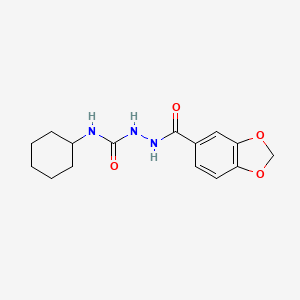
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)
![methyl [(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5719510.png)
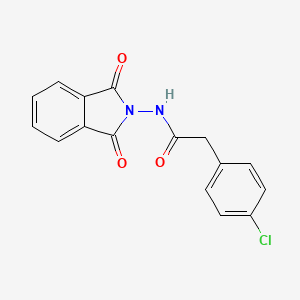
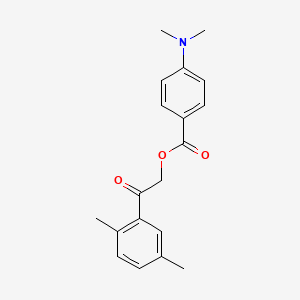
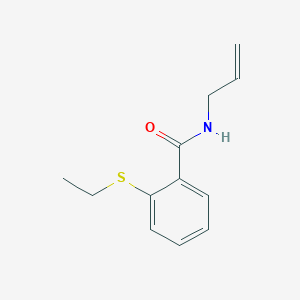
![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)

